5-Phenethyl-2'-deoxyuridine
描述
Structure
3D Structure
属性
分子式 |
C17H20N2O5 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-phenylethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H20N2O5/c20-10-14-13(21)8-15(24-14)19-9-12(16(22)18-17(19)23)7-6-11-4-2-1-3-5-11/h1-5,9,13-15,20-21H,6-8,10H2,(H,18,22,23)/t13-,14+,15+/m0/s1 |
InChI 键 |
VUYCCQZVUDLBHZ-RRFJBIMHSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCC3=CC=CC=C3)CO)O |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCC3=CC=CC=C3)CO)O |
同义词 |
5-phenethyl-2'-deoxyuridine PEUdR |
产品来源 |
United States |
Synthetic Methodologies and Advanced Chemical Derivatization of 5 Phenethyl 2 Deoxyuridine
Stereoselective Synthesis of the 2'-Deoxyribose Moiety
The creation of the 2'-deoxyribose component with the correct stereochemistry is a fundamental step in the synthesis of 5-phenethyl-2'-deoxyuridine. Achieving the desired β-anomer is a significant challenge in nucleoside synthesis. rsc.org While industrial-scale strategies exist for specific nucleoside targets, these often require multiple steps and the use of protecting groups. rsc.org
Various methods have been developed for the stereoselective synthesis of 2'-deoxyribose and its derivatives. One approach involves the use of enzymatic catalysis, which has the potential to simplify the synthetic process. rsc.org For instance, deoxyribose-5-phosphate aldolase (B8822740) (DERA) is an enzyme that can be utilized in the synthesis of 2-deoxyribose-5-phosphate, a precursor to the 2'-deoxyribose moiety. rsc.org Other strategies include chemical methods starting from readily available sugars or employing stereoselective additions to carbonyl groups. researchgate.net The choice of method often depends on the desired scale of the synthesis and the specific requirements of the target molecule.
Strategies for C5-Phenethyl Group Introduction on the Pyrimidine (B1678525) Nucleobase
The introduction of the phenethyl group at the C5 position of the pyrimidine ring is a critical transformation. This modification significantly influences the biological activity of the resulting nucleoside. Several powerful catalytic methods have been employed for this purpose.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming carbon-carbon bonds in organic synthesis. nih.gov These reactions are highly valued for their functional group tolerance and ability to proceed under mild conditions. nih.gov
The Suzuki-Miyaura coupling reaction is a prominent method for introducing aryl and other organic groups onto the pyrimidine base. ucl.ac.ukresearchgate.netmdpi.com This reaction typically involves the coupling of a halogenated nucleoside, such as 5-iodo-2'-deoxyuridine, with a boronic acid derivative in the presence of a palladium catalyst and a base. ucl.ac.ukmdpi.com The ease of handling and commercial availability of boronic acids make this a preferred protocol. researchgate.net Various catalytic systems have been developed to improve the efficiency and applicability of this reaction, including the use of water-soluble catalysts to allow for reactions in aqueous media. researchgate.netmdpi.comthieme-connect.com
| Catalyst System | Reactants | Conditions | Yield | Reference |
| Pd(OAc)₂/TPPTS | 8-(bromoaryl)dA and arylboronic acids | Aqueous acetonitrile | Good to excellent | nih.gov |
| SerrKap Palladacycle | 5-iodo-2'-deoxyuridine and 3-methoxyphenyl (B12655295) boronic acid | H₂O:EtOH, 60°C | 76% (24 hrs) | ucl.ac.uk |
| Pd(PPh₃)₄ | 5-iodo-2'-deoxyuridine and arylboronic acids | DMF/H₂O, 60°C | Moderate to good | scispace.com |
The Heck reaction provides another powerful tool for the C5-functionalization of pyrimidine nucleosides. scispace.comrsc.org This reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene. For instance, 5-(2-cyanovinyl)-deoxyuridine can be synthesized via a Heck reaction of 5-iodo-2'-deoxyuridine with acrylonitrile. scispace.com
Other Electrophilic Substitution and Direct Functionalization Approaches
Beyond palladium-catalyzed cross-coupling, other methods are available for introducing substituents at the C5 position. Direct C-H functionalization has emerged as a powerful and atom-economical strategy. nih.govnih.govfiu.edu This approach avoids the pre-functionalization of the nucleoside base, directly activating a C-H bond for coupling. nih.govnih.gov
Direct C-H arylation of pyrimidine nucleosides, particularly at the C5 position of uracil (B121893), has been achieved using palladium catalysts. nih.govresearchgate.net The regioselectivity of these reactions can be challenging to control due to the similar acidity of the C5 and C6 protons. researchgate.net However, specific reaction conditions have been developed to favor C5-arylation. nih.govacs.org For instance, Pd-catalyzed C-H arylations of 1,3-dibenzyluracil in the absence of CuI preferentially yield the 5-aryl product. acs.org
Regioselective Functionalization of Hydroxyl Groups
The 2'-deoxyribose moiety of this compound contains two hydroxyl groups, at the 3' and 5' positions. Selective modification of these groups is essential for synthesizing derivatives with specific biological functions, such as phosphorylated forms and prodrugs.
Protective Group Chemistry for Selective Derivatization (e.g., silyl (B83357) ethers)
To achieve regioselective functionalization, protecting groups are employed to temporarily block one or more hydroxyl groups while another is being modified. organic-chemistry.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal.
Silyl ethers are commonly used as protecting groups for hydroxyl functions in nucleoside chemistry. wikipedia.org For example, the tert-butyldimethylsilyl (TBDMS or TBS) group is frequently used to protect the 2'-hydroxyl group during oligonucleotide synthesis. wikipedia.org Trityl groups, such as the dimethoxytrityl (DMTr) group, are often used for the protection of the 5'-hydroxyl group. umich.edu The different stabilities of these groups to acidic or basic conditions allow for their orthogonal removal, enabling selective derivatization at specific positions. wikipedia.org
| Protecting Group | Abbreviation | Cleavage Conditions | Reference |
| Trimethylsilyl | TMS | Potassium fluoride, acetic acid, or potassium carbonate in methanol | wikipedia.org |
| tert-Butyldimethylsilyl | TBDMS or TBS | Acetic acid in THF/water, pyridinium (B92312) tosylate in methanol, hydrofluoric acid | wikipedia.org |
| Carbobenzyloxy | Cbz | Hydrogenolysis (H₂/Pd-C) | wikipedia.org |
| tert-Butyloxycarbonyl | Boc | Concentrated strong acid (e.g., HCl, CF₃COOH) | wikipedia.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine (B6355638) in DMF) | wikipedia.org |
Synthesis of Phosphorylated and Prodrug Forms for Mechanistic Investigation
Phosphorylation of the 5'-hydroxyl group is a key step in activating nucleoside analogues to their biologically active triphosphate forms. mdpi.com Various phosphorylating agents can be used, such as phosphorus oxychloride (POCl₃), often in the presence of a proton sponge or other base. scispace.comthegoodscentscompany.com The resulting monophosphate can then be further converted to the diphosphate (B83284) and triphosphate.
Prodrug strategies are employed to improve the pharmacological properties of nucleoside analogues, such as their oral bioavailability and cellular uptake. researchgate.netijnrd.org A common approach involves masking the charged phosphate (B84403) groups with lipophilic moieties that can be cleaved in vivo to release the active drug. researchgate.net For example, the ProTide technology utilizes aryl and amino acid ester groups to mask the phosphate, which are then enzymatically cleaved inside the cell. researchgate.net Another strategy involves creating ester prodrugs at the 5'-hydroxyl position, for instance, with fatty acids, to enhance membrane permeability. frontiersin.org
Molecular and Cellular Mechanisms of Biological Activity of 5 Phenethyl 2 Deoxyuridine
Enzymatic Interactions and Kinetic Inhibition Studies
The inhibitory effects of 5-pedU are primarily targeted at viral DNA polymerases and cellular thymidylate synthase. Through detailed kinetic studies, the mechanisms of these interactions, ranging from competitive inhibition to allosteric modulation, have been elucidated.
The selective antiviral activity of nucleoside analogs like 5-pedU is often mediated by virus-induced thymidine (B127349) kinase, which phosphorylates the compound to its active form. nih.gov This active form then interacts with viral DNA polymerases. Viral polymerases are essential enzymes for the replication of the viral genome. mdpi.com They synthesize DNA or RNA by adding nucleotides to a growing nucleic acid chain, a process that involves initiation, elongation, and termination steps. mdpi.com
Once phosphorylated to its triphosphate derivative, 5-pedU acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral DNA polymerase. mit.edulibretexts.org This means that 5-pedU triphosphate and dTTP compete for the same active site on the enzyme. libretexts.orgamericanpeptidesociety.org The inhibitor binding to the active site prevents the substrate from binding, thereby halting the enzymatic reaction. mit.edu The impact of a competitive inhibitor is to increase the apparent Michaelis constant (Km), which signifies a lower affinity of the enzyme for its substrate in the presence of the inhibitor. mit.edu This type of inhibition can often be overcome by increasing the concentration of the natural substrate. mit.edu
The inhibitory constant (Ki) is a measure of the inhibitor's potency. For example, the 5'-phosphate of a related compound, 5-cyano-2'-deoxyuridine, was found to be a potent competitive inhibitor of thymidylate synthetase with a Ki of 0.55 µM. nih.gov While specific Ki values for 5-pedU against various viral DNA polymerases require further dedicated studies, the principle of competitive inhibition remains a central aspect of its mechanism.
Table 1: Competitive Inhibition Parameters
| Parameter | Description | Implication for 5-pedU |
| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. | Appears to increase in the presence of 5-pedU triphosphate, indicating lower enzyme affinity for dTTP. mit.edu |
| Vmax (Maximum Velocity) | The maximum rate of the enzymatic reaction. | Unchanged by the competitive inhibitor. americanpeptidesociety.org |
| Ki (Inhibitor Constant) | Dissociation constant for the enzyme-inhibitor complex. A lower Ki indicates a more potent inhibitor. | A key determinant of the antiviral efficacy of 5-pedU triphosphate. |
This table provides a conceptual overview based on the principles of competitive inhibition.
Beyond competitive inhibition, the triphosphate form of 5-pedU can also serve as a substrate for viral DNA polymerase and be incorporated into the growing viral DNA chain. nih.govnih.gov The incorporation of such analogs can lead to the termination of DNA chain elongation, a mechanism known as "obligate chain termination." mdpi.com This occurs because the analog, once incorporated, may lack the necessary 3'-hydroxyl group for the addition of the next nucleotide, thereby halting further synthesis of the viral genome. mdpi.com
Even if chain termination is not immediate, the presence of the bulky phenethyl group at the 5-position of the uracil (B121893) base can cause significant distortions in the DNA helix. This structural alteration can interfere with subsequent replication and transcription processes, ultimately inhibiting the production of new viral particles. nih.gov Studies on similar compounds, such as (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU), have shown that incorporation into viral DNA leads to a marked shift in the buoyant density of the viral DNA and that substitution of a very small percentage of thymidine residues can be sufficient to inhibit viral replication. nih.gov
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. researchgate.netdrugbank.comrcsb.org It catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP. researchgate.netfrontiersin.org Inhibition of TS leads to a depletion of dTMP and consequently dTTP, which disrupts DNA replication and repair. researchgate.net
5-Phenethyl-2'-deoxyuridine, after conversion to its monophosphate form (5-pedUMP), can inhibit thymidylate synthase. The inhibition can occur through two primary mechanisms: competitive inhibition at the active site or allosteric modulation.
In competitive inhibition , 5-pedUMP would directly compete with the natural substrate, dUMP, for binding to the catalytic site of TS. nih.govunimore.it Several 5-alkyl-substituted 2'-deoxyuridine (B118206) 5'-phosphates have been shown to be competitive inhibitors of TS. nih.gov
Alternatively, inhibition can occur via allosteric modulation . unimore.it Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. americanpeptidesociety.org Some inhibitors of human TS (hTS) are known to bind at the protein's dimeric interface, disrupting the dimer/monomer equilibrium which is essential for its catalytic function. unimore.it While specific studies detailing the allosteric versus competitive nature of 5-pedU on TS are needed, the large phenethyl group provides a structural basis for potential allosteric interactions.
The inhibition of thymidylate synthase by 5-pedUMP has significant consequences for the cellular balance of deoxynucleoside triphosphate (dNTP) pools. researchgate.netoregonstate.edu The primary effect is the depletion of the dTTP pool due to the blockage of its de novo synthesis. researchgate.net
Table 2: Effects of Thymidylate Synthase Inhibition on dNTP Pools
| Deoxynucleotide | Effect of TS Inhibition | Consequence |
| dTTP | Depletion | Impaired DNA synthesis and repair. researchgate.net |
| dUTP | Potential increase | Can lead to misincorporation of uracil into DNA. researchgate.net |
| dCTP | Often increased | Contributes to the overall dNTP pool imbalance. nih.gov |
| dGTP | Can be reduced | Further disrupts the balance required for faithful DNA replication. nih.gov |
This table summarizes the general effects observed with thymidylate synthase inhibitors.
Allosteric Modulation vs. Active Site Competitive Inhibition
Interactions with Cellular Nucleoside Kinases and Phosphorylases (e.g., Thymidine Kinase, Uridine Phosphorylase)
The biological activity of this compound is contingent upon its metabolic activation within the cell, a process initiated by cellular nucleoside kinases. As an analogue of 2'-deoxyuridine, its primary activation pathway involves phosphorylation, a reaction catalyzed by kinases such as Thymidine Kinase (TK). The efficiency of this initial phosphorylation step is a critical determinant of the compound's subsequent pharmacological effects.
Studies on a range of 5-substituted 2'-deoxyuridine analogues have shown that the nature of the substituent at the 5-position of the pyrimidine (B1678525) ring significantly influences the compound's affinity for TK. nih.gov The binding of these nucleosides to the enzyme's active site is largely driven by interactions with the sugar and base moieties. However, the affinity can be modulated by the hydrophobicity and geometric properties of the 5-substituent. nih.gov For high-affinity binding to enzymes like Herpes Simplex Virus Type 1 Thymidine Kinase (HSV-1 TK), lipophilic and geometrically well-defined substitutions at the 5-position are generally favored. nih.gov The phenethyl group, being bulky and lipophilic, is expected to fit into a hydrophobic pocket within the active site of certain viral and cellular thymidine kinases, influencing its substrate specificity. For instance, human TK has a lower specific activity for the analogue 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) compared to HSV-TK, highlighting how different kinases can have varying efficiencies for the same analogue. nih.gov
General Principles of Enzyme Kinetics Applied to this compound and Analogs
The interaction of this compound and its analogues with enzymes like thymidine kinase and DNA polymerases can be quantitatively described using the principles of enzyme kinetics. These principles, originally formulated by Henri and later refined by Michaelis, Menten, Briggs, and Haldane, allow for the determination of key parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). lsuhsc.edu The Kₘ value represents the substrate concentration at which the enzyme operates at half of its maximum velocity, providing a measure of the enzyme's affinity for the substrate. A lower Kₘ indicates a higher affinity.
For nucleoside analogues, these kinetic parameters are crucial for understanding their efficiency as substrates or inhibitors. The phosphorylation of an analogue by a kinase is the first committed step in its metabolic activation. The subsequent phosphorylated forms (mono-, di-, and triphosphates) then serve as substrates or inhibitors for other enzymes involved in nucleotide metabolism and DNA synthesis.
While specific kinetic data for this compound are not extensively reported in the provided literature, data from related analogues illustrate these principles. For example, kinetic studies on human thymidine kinase (hTK) and HSV-1 thymidine kinase (HSV-TK) with the analogues 5-ethynyl-2'-deoxyuridine (EdU) and 5-ethynyl-2'-deoxycytidine (B116413) (EdC) show differential activities. nih.gov The specific activity of hTK is significantly higher for EdU than for EdC, whereas HSV-TK shows similar high activity for both. nih.gov This highlights the importance of both the nucleobase and the 5-position substituent in determining the kinetic efficiency of the phosphorylation reaction.
The table below presents hypothetical and comparative kinetic data for nucleoside analogues to illustrate these principles.
| Enzyme | Substrate/Analogue | Kₘ (µM) | Relative Vₘₐₓ (%) |
| Human Thymidine Kinase | Thymidine | 5 | 100 |
| 5-Ethynyl-2'-deoxyuridine (EdU) | 10 | 85 | |
| This compound | Data not available | Data not available | |
| HSV-1 Thymidine Kinase | Thymidine | 2 | 100 |
| 5-Ethynyl-2'-deoxyuridine (EdU) | 4 | 110 | |
| This compound | Data not available | Data not available | |
| This table is for illustrative purposes to demonstrate kinetic principles. Actual values for this compound are not provided in the search results. |
The triphosphate form of this compound would then compete with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into DNA by DNA polymerases. Its efficiency as a substrate for these polymerases would also be governed by kinetic parameters, determining the extent of its incorporation into the genome.
Nucleic Acid Metabolism and Integrity Perturbations
Incorporation into Cellular DNA and RNA
Following its conversion to the triphosphate form, this compound, as a thymidine analogue, is a potential substrate for DNA polymerases and can be incorporated into newly synthesized DNA during the S-phase of the cell cycle. This mechanism is well-documented for other 5-substituted 2'-deoxyuridine analogues, such as 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (B1667946) (BrdU), which are widely used to label and detect replicating DNA. wikipedia.orgnih.gov The incorporation of these analogues allows for the monitoring of cell proliferation and DNA synthesis. jenabioscience.com
The substitution of thymidine with an analogue containing a bulky phenethyl group at the 5-position can perturb the local structure of the DNA helix. The presence of such a modified base within the DNA strand is a form of DNA damage that can be recognized by cellular machinery. wikipedia.org While uracil is typically found in RNA, it can appear in DNA either through the misincorporation of dUTP or the deamination of cytosine. nih.gov The cellular machinery that recognizes and repairs uracil in DNA may also be triggered by the presence of structurally similar analogues. nih.gov
Incorporation into RNA is less likely for a 2'-deoxyribonucleoside analogue like this compound. RNA polymerases typically utilize ribonucleoside triphosphates (NTPs) rather than deoxyribonucleoside triphosphates (dNTPs). However, some viral RNA polymerases can exhibit less stringent substrate specificity. Generally, the primary metabolic fate regarding nucleic acids for this class of compounds is incorporation into the cellular genome.
Induction of DNA Damage and DNA Replication Stress
The incorporation of this compound into the DNA template is a significant cellular insult that can induce DNA damage and replication stress. The presence of the analogue within the DNA strand can physically impede the progression of the replication fork during subsequent rounds of DNA synthesis. This stalling of replication forks is a primary characteristic of DNA replication stress. nih.govmdpi.com
Research on the analogue EdU has shown that once it is incorporated into DNA, it triggers a DNA damage signaling (DDS) cascade. nih.gov This response involves the phosphorylation and activation of key sensor and transducer proteins such as ATM (Ataxia Telangiectasia Mutated), histone H2AX (forming γH2AX, a marker of DNA double-strand breaks), p53, and Chk2. nih.gov The activation of these pathways indicates that the cell recognizes the incorporated analogue as a lesion that threatens genomic integrity. This can lead to a slowdown or arrest in the S and G2 phases of the cell cycle. nih.gov Similarly, other analogues like 5-phenylselenyl-methyl-2'-deoxyuridine have been shown to induce oxidative stress and DNA damage. nih.gov
The stress on the replication machinery can lead to the collapse of replication forks, generating DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. mdpi.com The cellular response to this widespread replication stress is a complex network of signaling pathways designed to halt cell cycle progression, initiate DNA repair, and, if the damage is irreparable, trigger apoptosis. mdpi.com
Effects on DNA Repair Pathways
The introduction of a modified nucleotide like this compound into DNA activates cellular DNA repair mechanisms. The specific pathways engaged depend on the nature of the lesion. Given that the compound is a uracil derivative, the Base Excision Repair (BER) pathway is a likely first responder. clinicsinoncology.com BER is responsible for identifying and removing single damaged or incorrect bases, such as uracil in DNA. clinicsinoncology.comfrontiersin.org The process is initiated by a DNA glycosylase that recognizes and excises the modified base, creating an abasic site which is then further processed by enzymes like APE1, DNA polymerase β, and DNA ligase III to restore the correct DNA sequence. frontiersin.org
If the initial lesion or the subsequent replication stress leads to the formation of DNA double-strand breaks (DSBs), more complex repair pathways are mobilized. frontiersin.org These include Homologous Recombination (HR) and Non-Homologous End-Joining (NHEJ). frontiersin.org HR is a high-fidelity pathway that uses a sister chromatid as a template for repair and is primarily active in the S and G2 phases of the cell cycle. NHEJ is a more error-prone pathway that directly ligates the broken ends and can operate throughout the cell cycle. frontiersin.org The activation of checkpoint proteins like Crb2 (a homolog of human 53BP1) can be critical in inducing DNA synthesis as part of the repair process outside of the normal S-phase. micropublication.org The cell's ability to repair the damage induced by the incorporated analogue is a crucial factor in determining its ultimate fate—survival or apoptosis.
Modulation of Gene Transcription and RNA Processing
The integrity of the DNA template is essential for the process of gene transcription. The presence of lesions, such as an incorporated this compound, can act as a roadblock for RNA polymerase, potentially halting or reducing the transcription of affected genes. mdpi.com This transcriptional arrest is another mechanism through which DNA damage can exert its biological effects.
Gene expression is a highly regulated process that includes transcription, post-transcriptional modification, and RNA transport. wikipedia.org DNA damage can influence all these stages. For instance, the stress response pathways activated by the analogue's incorporation can lead to widespread changes in the cell's transcriptional program. This includes the upregulation of genes involved in DNA repair, cell cycle control, and apoptosis, often under the control of transcription factors like p53. nih.gov
Furthermore, the process of RNA processing, which includes the splicing of pre-mRNA by the spliceosome, can be affected. The spliceosome itself is composed of small nuclear RNAs (snRNAs) and proteins. abcam.com While direct effects of this compound on RNA processing are not detailed, any major cellular stress, such as extensive DNA damage, can indirectly impact the efficiency and fidelity of these intricate molecular machines. The ability to track transcriptional profiles in cells that have incorporated analogues like EdU suggests that these tools can be used to study the downstream consequences on gene expression. wikipedia.org
Cellular Uptake, Intracellular Trafficking, and Metabolism
The journey of this compound (FedU) from the extracellular space to its site of action within the cell is a multi-step process governed by specific transport proteins and metabolic enzymes. This process is critical for its eventual biological effects.
As hydrophilic molecules, nucleosides and their synthetic analogs, including this compound, cannot freely diffuse across the lipid bilayer of the cell membrane. Their entry into the cell is mediated by specialized membrane proteins known as nucleoside transporters (NTs). nih.govelifesciences.orgfrontiersin.org These transporters are broadly divided into two major superfamilies: the Concentrative Nucleoside Transporters (CNTs, SLC28 family) and the Equilibrative Nucleoside Transporters (ENTs, SLC29 family). nih.govfrontiersin.org
ENTs facilitate the transport of nucleosides down their concentration gradient and are considered the primary route of cellular entry for many nucleoside analogs used in chemotherapy. nih.govspandidos-publications.com The human ENT family comprises four members (hENT1, hENT2, hENT3, hENT4). frontiersin.org hENT1 and hENT2 are the best-characterized and are known to have broad substrate selectivity, transporting a wide range of both purine (B94841) and pyrimidine nucleosides. frontiersin.org Given that this compound is a 5-substituted pyrimidine (uracil) deoxyribonucleoside, its cellular uptake is predominantly mediated by these equilibrative transporters, particularly hENT1 and hENT2. The efficiency of this transport is a key determinant of the intracellular concentration of the compound and, consequently, its therapeutic efficacy.
| Transporter Family | Members | Transport Mechanism | Relevance to this compound |
|---|---|---|---|
| Equilibrative Nucleoside Transporters (ENTs) | hENT1, hENT2, hENT3, hENT4 | Facilitated diffusion (sodium-independent) | Primary route for cellular uptake. Transports a broad range of pyrimidine nucleoside analogs. |
| Concentrative Nucleoside Transporters (CNTs) | hCNT1, hCNT2, hCNT3 | Secondary active transport (sodium-dependent) | May contribute to uptake, but generally have more specific substrate preferences. |
Once inside the cell, this compound, like other nucleoside analogs, must be metabolically activated through a series of phosphorylation steps to exert its biological activity. nih.gov This process converts the nucleoside prodrug into its active triphosphate form, which can then be recognized by DNA polymerases.
The activation cascade is initiated by the transfer of a phosphate (B84403) group from ATP to the 5'-hydroxyl group of the deoxyribose sugar, a reaction catalyzed by deoxyribonucleoside kinases. nih.govnih.gov For thymidine and its analogs, this crucial first step is primarily mediated by thymidine kinase 1 (TK1) in the cytoplasm, which is cell-cycle regulated, and thymidine kinase 2 (TK2) in the mitochondria. nih.gov The resulting this compound monophosphate is then sequentially phosphorylated by thymidylate kinase (TMPK) to the diphosphate (B83284) form, and subsequently by nucleoside diphosphate kinases (NDPKs) to the active this compound triphosphate. nih.gov
This phosphorylation process is reversible. Cellular phosphatases can dephosphorylate the nucleotide forms of the analog, converting them back to the monophosphate or nucleoside form. thermofisher.com This dynamic equilibrium between kinase and phosphatase activity regulates the intracellular concentration of the active triphosphate metabolite. thermofisher.commdpi.com
| Metabolite | Key Enzyme (Phosphorylation) | Key Enzyme (Dephosphorylation) |
|---|---|---|
| This compound → this compound Monophosphate | Thymidine Kinase (TK1, TK2) | 5'-Nucleotidases |
| This compound Monophosphate → this compound Diphosphate | Thymidylate Kinase (TMPK) | Phosphatases |
| This compound Diphosphate → this compound Triphosphate | Nucleoside Diphosphate Kinase (NDPK) | Phosphatases |
The metabolic fate of the phenethyl group at the C5 position of the uracil ring is not extensively characterized for this compound itself. However, studies on other molecules containing a phenethyl side chain provide insights into potential biotransformation pathways. The phenethyl moiety can be a target for oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov
Common metabolic transformations of a phenethyl group include hydroxylation at the methylene (B1212753) carbons (the two carbon atoms linking the phenyl group to the main structure) to form alcohol metabolites. nih.gov These can be further oxidized to form ketone or carboxylic acid derivatives. nih.govinchem.org For example, phenethyl alcohol is typically oxidized to phenylacetaldehyde (B1677652) and then to phenylacetic acid. inchem.orgwikipedia.org In the context of other complex molecules, CYP3A4 has been identified as a key enzyme in catalyzing phenethyl side-chain oxidation. nih.gov It is plausible that this compound could undergo similar enzymatic modifications on its phenethyl side chain, potentially altering its activity, solubility, and excretion profile.
Pathways of Intracellular Phosphorylation and Dephosphorylation
Cell Cycle Regulation and Induction of Programmed Cell Death
The incorporation of the activated triphosphate form of this compound into DNA is a critical event that triggers cellular stress responses, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).
The primary mechanism by which this compound is thought to induce cell cycle arrest is through its incorporation into newly synthesized DNA during the S phase (synthesis phase) of the cell cycle. nih.govresearchgate.net As an analog of thymidine, its triphosphate form can be used as a substrate by DNA polymerases. The presence of the bulky phenethyl group at the 5-position of the uracil base can cause steric hindrance, distorting the DNA double helix. This structural alteration can stall the progression of the replication fork. nih.gov
This replication stress triggers a DNA Damage Response (DDR), a complex signaling network that senses and responds to DNA lesions. nih.gov Key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated, which in turn phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. nih.gov Activation of these kinases leads to the inhibition of cyclin-dependent kinases (CDKs) that are necessary for S-phase progression and entry into mitosis (G2/M phase). This results in a halt in the cell cycle, most prominently an S-phase arrest, allowing the cell time to repair the DNA damage. nih.govresearchgate.net If the damage is too extensive to be repaired, the cell is targeted for elimination by apoptosis. nih.gov
When DNA damage induced by this compound incorporation is irreparable, the cell initiates apoptosis. This process is primarily executed by a family of cysteine proteases called caspases. The sustained cell cycle arrest and DNA damage signaling activate the intrinsic (or mitochondrial) pathway of apoptosis.
This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. The DNA damage signal leads to the activation of pro-apoptotic BH3-only proteins, which in turn activate the effector proteins BAX and BAK. nih.gov Activated BAX and BAK oligomerize in the outer mitochondrial membrane, forming pores in a process known as Mitochondrial Outer Membrane Permeabilization (MOMP). nih.gov
MOMP allows the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. nih.gov In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (APAF-1), triggering the assembly of the apoptosome. nih.gov The apoptosome then recruits and activates the initiator caspase, caspase-9. Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7, which carry out the systematic dismantling of the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Studies on similar 5-substituted deoxyuridine analogs have confirmed the activation of this caspase-9 and caspase-3 cascade.
| Key Event | Major Proteins/Components Involved | Function |
|---|---|---|
| DNA Damage Sensing | ATM, ATR | Recognize stalled replication forks and DNA damage. |
| Signal Transduction | p53, Chk1, Chk2 | Activate cell cycle arrest and pro-apoptotic pathways. |
| Mitochondrial Outer Membrane Permeabilization (MOMP) | BAX, BAK (pro-apoptotic); Bcl-2 (anti-apoptotic) | Regulate the release of cytochrome c from mitochondria. |
| Apoptosome Formation | Cytochrome c, APAF-1, Caspase-9 | Activates the initiator caspase cascade. |
| Execution Phase | Caspase-3, Caspase-7 | Cleave cellular substrates, leading to cell death. |
Role of Reactive Oxygen Species (ROS) in Cellular Signaling
Currently, there is a lack of specific research directly investigating the role of this compound in the generation and signaling of reactive oxygen species (ROS). However, studies on structurally related compounds offer some insights into potential mechanisms.
For instance, compounds containing a phenethyl group, such as phenethyl isothiocyanate (PEITC), have been shown to induce ROS production in cancer cells. nih.govfrontiersin.org This process is often linked to the inhibition of mitochondrial functions like oxidative phosphorylation, which can lead to an increase in intracellular ROS levels. nih.gov This elevation in ROS can, in turn, trigger various cellular signaling pathways that may lead to cell cycle arrest and apoptosis. frontiersin.org In some cancer cell lines, the cytotoxic effects of PEITC are dependent on this ROS-mediated mechanism. acs.org
Furthermore, other 5-substituted-2'-deoxyuridine analogs, although with different chemical moieties at the 5-position, have also been implicated in oxidative stress. For example, 5-phenylselenyl-methyl-2'-deoxyuridine has been reported to induce oxidative stress and ROS production in cancer cells, which was identified as a critical regulator for the activation of apoptotic pathways. nih.gov
While these findings suggest that both the phenethyl group and the modified deoxyuridine scaffold have the potential to be involved in modulating cellular redox environments, direct experimental evidence for this compound is not available in the current scientific literature. The specific impact of the phenethyl substitution at the C-5 position of deoxyuridine on ROS-related signaling pathways remains an area for future investigation.
Autophagy and Other Cell Death Modalities
The direct effects of this compound on autophagy and other non-apoptotic cell death modalities have not been specifically documented in published research. Autophagy is a cellular process of self-degradation where the cell breaks down its own components within lysosomes, which can act as either a survival mechanism or a pathway to cell death. nih.govalliedacademies.org
Additionally, various cytotoxic nucleoside analogues exert their anticancer effects by inducing different forms of cell death, with apoptosis being the most studied. nih.gov The induction of apoptosis often involves the activation of caspase enzymes and subsequent DNA fragmentation. nih.gov For some related compounds, this apoptotic process is linked to the generation of ROS. nih.govfrontiersin.org
However, without direct studies on this compound, it is not possible to definitively state its role in autophagy or other cell death pathways. Whether the phenethyl group on the deoxyuridine backbone confers the ability to modulate autophagic processes, and how this might interact with its other cytotoxic activities, remains to be elucidated through specific experimental research.
Structure Activity Relationship Sar and Computational Studies of 5 Phenethyl 2 Deoxyuridine Analogs
Elucidation of Structural Determinants for Biological Activity
The biological effects of 5-phenethyl-2'-deoxyuridine analogs are intricately linked to their three-dimensional structure. Specific modifications to both the phenethyl group and the sugar moiety can dramatically influence how these compounds interact with their biological targets and how they are processed within cells.
Influence of the Phenethyl Group Stereochemistry and Substitutions on Target Binding
The stereochemistry and substitution patterns of the phenethyl group at the 5-position of the uracil (B121893) ring are critical determinants of biological activity. While direct studies on this compound are limited, research on related phenethylamine (B48288) and N-phenethyl substituted compounds provides valuable insights into the potential impact of these features. biomolther.orgmdpi.comnih.gov The spatial arrangement of the phenyl ring and the ethyl linker influences the molecule's ability to fit into the binding pocket of target enzymes.
The orientation of the phenethyl group can affect hydrophobic and van der Waals interactions within the active site of an enzyme. plos.org For instance, in other classes of molecules, the introduction of substituents on the phenyl ring, such as alkyl or halogen groups, particularly at the para position, has been shown to positively influence binding affinity. biomolther.org Conversely, the introduction of bulky or electron-withdrawing groups may either enhance or diminish activity depending on the specific target enzyme's topology and electronic environment. biomolther.org
The stereochemistry at the benzylic carbon of the phenethyl group, if substituted, can also be expected to play a crucial role. Studies on other chiral molecules have demonstrated that different stereoisomers can exhibit vastly different biological activities, with one enantiomer often being significantly more potent than the other. nih.govinnovareacademics.inmhmedical.com This stereoselectivity arises from the specific three-dimensional arrangement of atoms required for optimal interaction with the chiral environment of a biological target.
Table 1: Hypothetical Influence of Phenethyl Group Modifications on Target Binding of this compound Analogs (Based on related compounds)
| Modification | Predicted Effect on Binding Affinity | Rationale |
| para-Methyl substitution | Potential Increase | Enhanced hydrophobic interactions in a complementary binding pocket. |
| para-Fluoro substitution | Potential Increase | Favorable electronic interactions and minimal steric hindrance. |
| ortho-Methyl substitution | Potential Decrease | Steric clash with amino acid residues at the binding site. |
| (S)-enantiomer at a chiral benzylic position | Potentially Higher Affinity | Specific stereochemical requirement for optimal fit into a chiral binding pocket. |
| (R)-enantiomer at a chiral benzylic position | Potentially Lower Affinity | Suboptimal fit due to steric hindrance or improper orientation of key interacting groups. |
Impact of Sugar Moiety Modifications on Cellular Recognition and Metabolism
For a nucleoside analog to be active, it typically needs to be transported into the cell and then phosphorylated to its mono-, di-, and ultimately triphosphate form. mdpi.com The triphosphate is often the active species that inhibits the target enzyme, such as a viral DNA polymerase or a cellular enzyme involved in DNA synthesis. cuni.cz
Modifications at the 2'- and 3'-positions of the deoxyribose ring can have a significant impact. For example, the introduction of a 2'-fluoro or 2'-amino group can increase the stability of the nucleoside against degradation by nucleases. nih.gov However, such modifications can also affect the ability of cellular kinases to phosphorylate the nucleoside, a critical step for activation. mdpi.com The replacement of the deoxyribose with an arabinose sugar, as seen in some antiviral nucleosides, can also alter the biological activity profile. nih.gov
The 5'-hydroxyl group is essential for the initial phosphorylation step. Modifications at this position, such as the introduction of a phosphate (B84403) mimic or a prodrug moiety, can be a strategy to bypass the initial phosphorylation step or to improve cellular uptake and biodistribution. nih.govnih.gov
Table 2: Effect of Sugar Moiety Modifications on the Activity of 2'-Deoxyuridine (B118206) Analogs
| Modification | Compound Type | Effect on Biological Activity | Reference |
| Replacement with arabinofuranose | 5-(5-Halogenated-thien-2-yl)-β-D-arabinofuranosyluracil | Decreased antiviral activity against HSV-1 and VZV. | nih.gov |
| 2'-Fluoro substitution | 2'-Fluoro-2'-deoxyuridine analogs | Can increase nuclease resistance and alter kinase recognition. | nih.gov |
| 5'-Phosphate prodrugs | 5-Fluoro-2'-deoxyuridine (B1346552) 5'-phosphate analogs | Can bypass the initial phosphorylation step and improve efficacy. | nih.govnih.gov |
Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling are powerful computational tools used to understand the relationship between the chemical structure of a series of compounds and their biological activity. dovepress.comjddtonline.inforesearchcommons.org These methods are instrumental in the optimization of lead compounds like this compound.
QSAR models are mathematical equations that correlate the variation in biological activity with the variation in physicochemical properties (descriptors) of the molecules. nih.gov For a series of this compound analogs, these descriptors could include electronic properties (e.g., Hammett constants of substituents on the phenethyl ring), steric properties (e.g., molar refractivity), and hydrophobic properties (e.g., logP). A well-validated QSAR model can predict the activity of newly designed analogs before their synthesis, thus saving time and resources.
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. ugm.ac.idresearchgate.net A pharmacophore model for this compound analogs would likely include a hydrogen bond donor/acceptor pattern corresponding to the uracil base, a hydrophobic feature representing the phenethyl group, and specific spatial constraints. This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new potential inhibitors. dovepress.com
Table 3: Common Descriptors and Features in QSAR and Pharmacophore Models for Nucleoside Analogs
| Model Type | Key Features/Descriptors | Purpose |
| QSAR | Electronic (σ, pKa), Steric (MR, Es), Hydrophobic (logP, π) | Predict biological activity based on physicochemical properties. |
| Pharmacophore | Hydrogen Bond Donors/Acceptors, Hydrophobic Regions, Aromatic Rings, Positive/Negative Ionizable Groups | Identify the essential 3D arrangement of functional groups for target binding. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic and atomic-level view of how this compound and its analogs interact with their biological targets. These computational techniques are crucial for interpreting experimental data and guiding further drug design efforts.
Ligand-Protein Docking Studies with Target Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. mdpi.combohrium.com For this compound, a likely target is thymidylate synthase (TS), an enzyme crucial for DNA synthesis. researchgate.netgoogleapis.com Docking studies can help to visualize how the phenethyl group fits into the hydrophobic pocket of the TS active site and how the uracil moiety forms hydrogen bonds with key amino acid residues. researchgate.net
By comparing the docking scores and binding modes of a series of analogs, researchers can rationalize their observed biological activities. For example, a compound with a higher docking score and more favorable interactions (e.g., more hydrogen bonds, better hydrophobic contacts) would be predicted to be a more potent inhibitor. knu.edu.af These studies can also predict potential steric clashes or unfavorable interactions that might arise from certain substitutions on the phenethyl group or the sugar moiety, thus guiding the design of analogs with improved binding affinity.
Conformational Analysis and Molecular Dynamics of the Nucleoside Analog
While docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can simulate the movement of the ligand and the protein over time, providing a more realistic representation of the binding event. plos.orgutrgv.edu MD simulations can reveal the conformational flexibility of the this compound analog in the binding site and identify key dynamic interactions that contribute to binding affinity and specificity. plos.org
Prediction of Binding Affinities and Selectivity Profiles
The prediction of binding affinities and selectivity profiles for this compound and its analogs is a critical aspect of computational drug design, aiming to identify compounds with high potency for their intended targets while minimizing off-target effects. Molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analyses are the primary tools employed to achieve these predictions. These computational methods provide valuable insights into the molecular interactions governing ligand-protein binding, guiding the synthesis of more effective and selective therapeutic agents.
Computational studies have been instrumental in elucidating the binding of 5-substituted 2'-deoxyuridine analogs to key enzymes like Herpes Simplex Virus Type 1 Thymidine (B127349) Kinase (HSV-1 TK). nih.gov Molecular modeling has shown that these inhibitors can fit effectively into the active site of HSV-1 TK. nih.gov The primary binding energy is derived from interactions involving the sugar and base moieties of the nucleoside analog. nih.gov
The nature of the substituent at the 5-position of the pyrimidine (B1678525) ring is a major determinant of binding affinity. nih.gov Calculations indicate that small differences in affinity among analogs can be attributed to the hydrophobicity of the 5-substituent and its energetic complementarity with the enzyme's active site pocket. nih.gov For high-affinity binding to HSV-1 TK, it is crucial that substitutions at the 5-position are lipophilic and have well-defined geometric properties. nih.gov This explains the potency of the phenethyl group in this compound.
Molecular docking simulations are frequently used to predict the binding poses and estimate the binding affinities of novel analogs. dovepress.commdpi.com These simulations place the ligand into the three-dimensional structure of the target protein's binding site and calculate a score based on the predicted intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. For instance, docking studies with 5-substituted-6-aza-2'-deoxyuridines have shown that these analogs fit well within the active site of HSV-1 TK. nih.gov Such studies can successfully predict favorable interactions and guide the design of new derivatives.
The selectivity of these compounds, particularly for viral enzymes over their human counterparts, is a key focus of predictive studies. Analogs like 5-substituted-6-aza-2'-deoxyuridines have been shown to be potent and selective inhibitors of HSV-1 TK, with no significant effect on the corresponding human enzyme. nih.gov This selectivity is crucial for therapeutic applications. Computational models help in understanding the structural differences between viral and human enzymes that can be exploited to achieve this selectivity. For example, HSV-1 TK is known to have a more accommodating active site compared to human thymidine kinase, allowing it to phosphorylate a broader range of nucleoside analogs. ebi.ac.uk
Furthermore, computational approaches have been applied to predict the activity of 2'-deoxyuridine analogs against other targets. A systematic SAR study on 5-substituted 2'-deoxyuridine monophosphate analogs led to the identification of a potent inhibitor against mycobacterial ThyX, a flavin-dependent thymidylate synthase. nih.gov This inhibitor demonstrated high selectivity, showing no activity against the classical mycobacterial thymidylate synthase ThyA. nih.gov
The data below summarizes the inhibitory activities of selected 2'-deoxyuridine analogs against different enzyme targets, as determined by experimental assays guided by computational predictions.
Table 1: Inhibitory Activity of Selected 2'-Deoxyuridine Analogs
| Compound/Analog Class | Target Enzyme | Measurement | Value | Reference |
|---|---|---|---|---|
| 5-Substituted-6-aza-2'-deoxyuridine analog | Herpes Simplex Virus Type 1 Thymidine Kinase (HSV-1 TK) | Ki | 0.34 µM | nih.gov |
| Compound 5a (a 5-substituted 2'-deoxyuridine monophosphate analog) | Mycobacterial ThyX | IC50 | 0.91 µM | nih.gov |
| Compound 5a (a 5-substituted 2'-deoxyuridine monophosphate analog) | Mycobacterial ThyA | IC50 | > 50 µM | nih.gov |
| 5-(5-Bromothien-2-yl)-2'-deoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | Antiviral Activity | Active | nih.gov |
Preclinical Research Models and Methodologies for Mechanistic Elucidation
In Vitro Cellular Systems for Mechanistic Investigation
In vitro models are fundamental for dissecting the molecular and cellular pathways affected by PEDU. These systems allow for controlled experiments to identify specific targets and characterize the cellular response to the compound.
Selection of Appropriate Cell Lines for Target Validation and Pathway Analysis
The choice of cell lines is critical for investigating the specific anticancer activities of PEDU and validating its molecular targets. The selection is often guided by the type of cancer being studied and the expression levels of potential target proteins. For instance, in colorectal cancer research, cell lines such as Caco-2 are commonly used. mdpi.comcabidigitallibrary.org These cells are well-characterized and have been instrumental in studying the antiproliferative effects of various compounds. mdpi.com
Human tumor cell line panels, such as the NCI-60, which includes cell lines from various cancers like leukemia, renal, and central nervous system cancers, provide a broad spectrum for screening the antitumor activity of compounds like PEDU. nih.gov The use of multiple cell lines, including those from different species (e.g., human and murine pancreatic cancer cell lines like Panc-02, Bx-PC3, and Panc-1), allows for a comparative analysis of the compound's efficacy and mechanism. nih.gov The differential sensitivity of these cell lines can help elucidate the pathways that are crucial for the compound's cytotoxic effects.
Furthermore, the selection of cell lines with specific genetic backgrounds, such as those with wild-type versus mutated p53 (e.g., TK6 and WTK1 lymphoblastoid cells), is invaluable for understanding the role of specific genes in the cellular response to DNA-damaging agents. nih.govnih.gov This approach helps to pinpoint the involvement of key signaling pathways, like the p53-mediated DNA damage response, in the mechanism of action of the compound.
Advanced Assays for DNA Synthesis, Replication Fidelity, and DNA Damage Response
A variety of advanced assays are utilized to investigate the effects of compounds like 5-Phenethyl-2'-deoxyuridine on fundamental cellular processes such as DNA synthesis, the accuracy of DNA replication, and the cellular response to DNA damage.
A common method to assess de novo DNA synthesis is the incorporation of thymidine (B127349) analogues like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) or 5-bromo-2'-deoxyuridine (B1667946) (BrdU). jenabioscience.comnih.govcarlroth.com These analogues are incorporated into newly synthesized DNA during the S-phase of the cell cycle and can be detected using techniques like flow cytometry or fluorescence microscopy. jenabioscience.comqmul.ac.ukresearchgate.net This allows for the quantification of cell proliferation and the analysis of the cell cycle. nih.govqmul.ac.ukresearchgate.net The EdU incorporation assay, which utilizes a "click" chemistry reaction for detection, is considered a sensitive and reliable method for studying cell proliferation. nih.gov
The fidelity of DNA replication, which is crucial for maintaining genomic stability, is maintained by the proofreading activity of DNA polymerases and mismatch repair mechanisms. nih.govbu.edu Assays that measure mutation rates, such as reporter gene assays, can be used to assess the impact of a compound on replication fidelity. researchgate.net
The cellular response to DNA damage involves a complex signaling network that can lead to cell cycle arrest, DNA repair, or apoptosis. bpsbioscience.com The presence of DNA damage can be detected using methods like the comet assay (single-cell gel electrophoresis), which identifies DNA strand breaks. nih.govneb.com The phosphorylation of histone H2AX (to form γH2AX) and the formation of p53BP1 foci are well-established markers for DNA double-strand breaks and can be visualized using immunofluorescence microscopy. nih.gov The activation of DNA damage signaling pathways can be further investigated by assessing the phosphorylation status of key proteins like ATM, Chk2, and p53. nih.gov
| Assay Type | Purpose | Key Methodologies | Commonly Measured Parameters |
|---|---|---|---|
| DNA Synthesis | To measure the rate of new DNA synthesis and cell proliferation. | EdU/BrdU Incorporation Assays | Percentage of EdU/BrdU positive cells, fluorescence intensity. |
| DNA Replication Fidelity | To assess the accuracy of the DNA replication process. | Mutation Reporter Assays | Frequency of mutations in a reporter gene. |
| DNA Damage Response | To detect the presence of DNA lesions and the activation of repair pathways. | Comet Assay, γH2AX/p53BP1 Foci Staining, Western Blotting for phosphorylated DDR proteins. | Comet tail length, number of γH2AX/p53BP1 foci, levels of phosphorylated ATM, Chk2, p53. |
Enzymological Assays for Specific Target Enzyme Activity and Inhibition
Enzymological assays are crucial for identifying the direct molecular targets of a compound and quantifying its inhibitory effects. For compounds that interfere with DNA synthesis, key target enzymes include DNA polymerases and thymidylate synthase.
Assays to measure the activity of DNA polymerases quantify the incorporation of nucleotides into a DNA strand. bu.edu The inhibition of these enzymes by a compound can be determined by measuring the decrease in polymerase activity in the presence of the inhibitor. Similarly, the activity of other enzymes involved in nucleotide metabolism, such as deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase), can be measured to understand the compound's broader impact on DNA precursor pools. tum.de
In the context of cancer therapy, many drugs target enzymes involved in DNA repair pathways. For example, inhibitors of poly(ADP-ribose) polymerase (PARP) are of significant interest. plos.org Assays that measure PARP activity, such as those that quantify the formation of poly(ADP-ribose) polymers, are used to screen for and characterize PARP inhibitors. bpsbioscience.com
The development of specific and sensitive assays is also critical for enzymes that are not directly involved in DNA metabolism but may be targets of a compound. This can include a wide range of enzymes, and the assay will be tailored to the specific reaction catalyzed by the enzyme of interest. For example, assays have been developed to study the inhibition of viral proteases by novel compounds. acs.org
Techniques for Analyzing Cell Cycle Progression and Cell Death Modalities (e.g., flow cytometry, immunoblotting)
To understand the cellular consequences of treatment with a compound like this compound, it is essential to analyze its effects on cell cycle progression and the induction of cell death.
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. researchgate.net By staining cells with a DNA-binding dye, such as propidium (B1200493) iodide (PI) or DAPI, the DNA content of individual cells can be measured, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. nih.gov Combining this with the incorporation of thymidine analogues like EdU allows for a more detailed analysis of cell cycle kinetics. nih.govnih.govspringernature.com This method can reveal if a compound causes a cell cycle arrest at a specific phase, which is a common mechanism of action for anticancer drugs. nih.govplos.org
Immunoblotting (Western blotting) is a widely used technique to detect and quantify specific proteins involved in cell cycle regulation and cell death. bio-rad-antibodies.com For example, the levels of cyclins and cyclin-dependent kinases (CDKs), which drive cell cycle progression, can be monitored. nih.gov
The induction of cell death, or apoptosis, can also be assessed by immunoblotting. Key markers of apoptosis include the cleavage of caspases (such as caspase-3 and caspase-9) and the cleavage of PARP-1. bio-rad-antibodies.comnih.gov The activation of these proteins is a hallmark of the apoptotic cascade. bio-rad-antibodies.comcellsignal.jp Immunoblotting can also be used to detect changes in the levels of proteins from the Bcl-2 family, which are critical regulators of apoptosis. bio-rad-antibodies.com
Other forms of regulated cell death, such as necroptosis, can also be investigated using immunoblotting by detecting key signaling proteins like RIP, RIP3, and MLKL. cellsignal.jp
| Technique | Application in Cell Cycle Analysis | Application in Cell Death Analysis |
|---|---|---|
| Flow Cytometry | Quantifies the percentage of cells in G1, S, and G2/M phases. researchgate.net Detects cell cycle arrest. nih.govplos.org | Can detect apoptotic cells through methods like Annexin V/PI staining. |
| Immunoblotting | Measures the protein levels of cell cycle regulators (e.g., cyclins, CDKs). nih.gov | Detects the cleavage of caspases and PARP-1. bio-rad-antibodies.comnih.gov Measures changes in Bcl-2 family protein levels. bio-rad-antibodies.com Detects markers of other cell death pathways like necroptosis. cellsignal.jp |
Omics Approaches (e.g., Transcriptomics, Proteomics, Metabolomics) to Characterize Cellular Responses
"Omics" technologies provide a global and unbiased view of the cellular response to a compound, offering insights into the complex network of molecular changes that occur.
Transcriptomics , often performed using techniques like RNA sequencing (RNA-seq), analyzes the complete set of RNA transcripts in a cell. This can reveal changes in gene expression that are induced by the compound, providing clues about the pathways that are activated or inhibited. semanticscholar.org For example, transcriptomic analysis can identify the upregulation of genes involved in the DNA damage response or apoptosis.
Proteomics , which studies the entire set of proteins in a cell, can identify changes in protein expression and post-translational modifications. This can be achieved through methods like mass spectrometry-based proteomics. tum.de This approach can directly identify the protein targets of a compound and reveal downstream changes in protein networks.
Metabolomics is the study of the complete set of small-molecule metabolites within a cell or biological system. By analyzing the metabolome, researchers can understand how a compound affects cellular metabolism. ulisboa.pt For instance, it can reveal alterations in nucleotide pools or energy metabolism, which can be critical for the compound's mechanism of action.
Integrating data from these different "omics" approaches can provide a comprehensive and systems-level understanding of the cellular response to this compound.
In Vivo Animal Models for Mechanistic Studies
For anticancer drug development, xenograft models are commonly used. In these models, human tumor cells are implanted into immunocompromised mice, such as nude mice. nih.govsemanticscholar.org The growth of the tumor can then be monitored over time in response to treatment with the compound. nih.gov This allows for the assessment of the compound's antitumor activity in a living system. nih.gov Orthotopic implantation, where the tumor cells are implanted in the corresponding organ (e.g., pancreas for pancreatic cancer), can provide a more clinically relevant model. nih.gov
Genetically engineered mouse models (GEMMs) that spontaneously develop tumors are also valuable tools. nih.gov These models can more accurately mimic the natural progression of cancer in humans.
In the context of mechanistic studies, tissue samples can be collected from treated animals to analyze the in vivo effects of the compound on the target pathways identified in vitro. For example, researchers can examine markers of DNA damage, cell proliferation, and apoptosis in the tumor tissue. This helps to confirm that the proposed mechanism of action is relevant in a physiological context.
In vivo studies are also critical for evaluating the biodistribution and metabolism of the compound, which can be studied using techniques like radiolabeling the compound and tracking its distribution in the animal. iaea.orgwiley.com
Utilization of Defined Preclinical Animal Models (e.g., immunocompetent and immunodeficient models)
The selection of an appropriate animal model is critical for investigating the biological activity of a compound. unimma.ac.id The choice between immunocompetent and immunodeficient models depends on the specific research question, such as exploring antiviral, anticancer, or immunomodulatory effects. nih.govcrownbio.com
Immunocompetent Models: These models possess a complete and functional immune system, making them essential for studying the interplay between a therapeutic agent, the host immune response, and the disease process. For instance, in viral infection studies, immunocompetent NMRI mice have been used to assess the ability of nucleoside analogs like 5-iodo-2'-deoxyuridine to reduce viral lesions, providing insight into the compound's efficacy in the context of an active immune response. nih.gov Similarly, in carcinogenesis research, F344 rats have been used to investigate early toxic and proliferative changes in bladder epithelium induced by compounds such as phenethyl isothiocyanate, which shares a structural motif with this compound. nih.gov
Immunodeficient Models: These models lack one or more components of the immune system, which allows for specialized investigations. cyagen.comjanvier-labs.com Severe combined immunodeficiency (SCID) mice, which lack functional T and B cells, are invaluable for studying pathogens that are normally cleared by the adaptive immune system. nih.gov For example, a lethal infection model in SCID mice was used to demonstrate the protective effects and mortality-delaying capabilities of 5-iodo-2'-deoxyuridine against vaccinia virus. nih.gov Furthermore, immunodeficient models are the standard for patient-derived xenograft (PDX) studies, where human tumors are implanted into mice to test the efficacy of novel anticancer agents in a system that closely mirrors human disease. crownbio.com
Table 1: Examples of Preclinical Animal Models for Evaluating Nucleoside Analogs and Related Compounds
Animal Model Immune Status Typical Research Application Example Analog Studied Reference NMRI Mice Immunocompetent Antiviral efficacy (e.g., reduction of tail lesions) 5-iodo-2'-deoxyuridine nih.gov SCID Mice Immunodeficient Antiviral efficacy in a lethal infection model 5-iodo-2'-deoxyuridine nih.gov F344 Rats Immunocompetent Carcinogenesis and toxicity studies Phenethyl isothiocyanate nih.gov Athymic Nude Mice Immunodeficient (lacks T-cells) Tumor xenograft growth and anticancer efficacy General Anticancer Agents nih.gov
Assessment of Compound Distribution and Intratumoral/Intraviral Target Engagement
A critical step in preclinical evaluation is to determine if the compound reaches its intended biological target in sufficient concentrations. This involves pharmacokinetic studies to assess biodistribution and direct measurement of target engagement.
Methodologies for assessing compound distribution often involve radiolabeling the molecule of interest. For example, studies with the related analog 5-[¹²³I]iodo-2'-deoxyuridine ([¹²³I]IUdR) have been conducted in patients with brain tumors to determine its biodistribution. nih.gov Following intratumoral injection, whole-body and brain scintigraphic imaging demonstrated that the compound's distribution was largely confined to the injection site (the tumor), with clearance primarily through urine. nih.gov Such imaging techniques allow for a non-invasive, dynamic visualization of where a compound travels and accumulates in the body.
Confirming target engagement—the direct binding of the compound to its molecular target (e.g., a viral enzyme or cellular protein)—is essential for validating its mechanism of action. unimore.it While direct measurement can be complex, downstream effects of target engagement are often used as a proxy. For example, if this compound is designed to inhibit DNA synthesis in cancer cells, its engagement with DNA polymerase could be confirmed by measuring a subsequent decrease in cellular proliferation. science.gov
Correlative Biomarker Analysis for Mechanism Validation in Tissues
Biomarkers are measurable indicators that can validate a compound's mechanism of action in tissue samples. mdpi.comamegroups.org This analysis provides a crucial link between compound administration and the observed biological effect.
One common biomarker strategy for nucleoside analogs is to measure their incorporation into DNA, which indicates an effect on cell proliferation. Analogs such as 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU) are widely used for this purpose. nih.govwisc.edunih.gov After administration, tissue sections can be stained using specific antibodies (for BrdU) or click chemistry (for EdU) to visualize and quantify cells that are actively synthesizing DNA. nih.govnih.gov A reduction in BrdU or EdU uptake in tumor tissue following treatment would serve as a biomarker for the antiproliferative activity of a compound like this compound.
Other biomarkers can validate engagement with specific cellular pathways. For example, studies on caffeic acid phenethyl ester (CAPE), another compound containing a phenethyl group, showed that it induces the expression of Growth Differentiation Factor 15 (GDF15). physiology.org Measuring GDF15 levels in tissue or blood via techniques like ELISA or RT-qPCR after treatment could serve as a correlative biomarker to confirm that CAPE is engaging its intended target pathway. physiology.org Similarly, levels of modified nucleosides like 5-hydroxymethyl-2'-deoxyuridine (B45661) have been measured in DNA from blood as potential biomarkers of oxidative stress and cancer risk, demonstrating that such markers can be quantified systemically. nih.govnih.gov
Table 2: Methodologies for Correlative Biomarker Analysis
Biomarker Analytical Method Purpose of Analysis Example Compound Class Reference 5-bromo-2'-deoxyuridine (BrdU) Immunohistochemistry Measure DNA synthesis / cell proliferation Isothiocyanates nih.gov 5-ethynyl-2'-deoxyuridine (EdU) Flow Cytometry, "Click" Chemistry Staining Assess cell proliferation and cell cycle kinetics General cell proliferation studies [7, 10] Growth Differentiation Factor 15 (GDF15) ELISA, RT-qPCR, Immunoblotting Validate engagement of specific signaling pathways Caffeic acid phenethyl ester janvier-labs.com 5-hydroxymethyl-2'-deoxyuridine Gas Chromatography-Mass Spectrometry Measure oxidative DNA damage General cancer risk assessment [9, 11]
Histopathological and Molecular Analysis of Cellular and Tissue Responses
Following biomarker analysis, a more detailed examination of tissue architecture and cellular morphology is conducted through histopathology. This involves staining thin sections of tissue with dyes like hematoxylin (B73222) and eosin (B541160) (H&E) to visualize cellular structure, inflammation, necrosis (cell death), and other treatment-induced changes under a microscope. ucl.ac.uk For instance, in studies of phenethyl isothiocyanate, histopathological assessment of rat bladder tissue revealed marked inflammatory changes, cellular infiltration, and apoptosis. nih.gov
Molecular analysis complements histopathology by probing the specific molecular events underlying the observed tissue-level changes. Western blotting is a key technique used to measure changes in the expression levels of specific proteins. For example, to confirm that a compound induces apoptosis (programmed cell death), researchers can analyze the activation of key proteins in the apoptotic cascade, such as caspases (-3, -7, -8, -9) and the cleavage of poly(ADP-ribose) polymerase (PARP). spandidos-publications.com The appearance of cleaved forms of these proteins in treated tumor tissue provides strong molecular evidence of an apoptotic response. spandidos-publications.com These molecular findings, combined with histopathological observations, provide a comprehensive picture of the cellular and tissue responses to a compound like this compound.
Table of Mentioned Compounds
Synergistic and Antagonistic Interactions of 5 Phenethyl 2 Deoxyuridine with Other Biological Agents
Combination Studies for Mechanistic Pathway Modulation
The efficacy of 5-Phenethyl-2'-deoxyuridine can be significantly altered when used in concert with other compounds that modulate related or intersecting biochemical pathways. Research in this area has focused on combinations with other nucleoside analogs and epigenetic modulators to probe the compound's cellular and molecular mechanisms.
Synergistic Effects with Other Nucleoside Analogs (e.g., 5-fluorodeoxyuridine, 5-fluorouracil)
Studies have explored the combination of this compound with established chemotherapeutic nucleoside analogs such as 5-fluorodeoxyuridine (FUDR) and 5-fluorouracil (B62378) (5-FU). The rationale for these combinations often lies in the potential for multi-target inhibition within the pyrimidine (B1678525) synthesis pathway. For instance, while 5-FU and its derivatives primarily target thymidylate synthase (TS), this compound may exert its effects through different or complementary mechanisms.
Research has shown that the combination of related compounds, such as 5-ethyl-2'-deoxyuridine (EUdR), with 5-FU can lead to an enhancement of cytotoxic effects in certain cancer cell lines. nih.gov This potentiation is not always directly correlated with the inhibition of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme for 5-FU catabolism. nih.gov In some cell lines with low DPD activity, the synergistic effect was still observed, suggesting alternative mechanisms are at play. nih.gov These findings suggest that the modulatory action of such analogs may be directed at other molecular targets, potentially augmenting the inhibition of thymidylate synthase by the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). nih.govwikipedia.org
Combinations with Epigenetic Modulators (e.g., DNA Methylation Inhibitors, Histone Deacetylase Inhibitors)
The interplay between genetic and epigenetic regulation is a critical area of cancer research. Combining agents that target DNA synthesis with those that modulate the epigenome represents a promising strategy. d-nb.infomdpi.com Epigenetic modulators, such as DNA methyltransferase (DNMT) inhibitors and histone deacetylase (HDAC) inhibitors, can alter gene expression patterns, potentially sensitizing cells to the effects of nucleoside analogs. mdpi.commdpi.com
While specific studies on the combination of this compound with epigenetic modulators are not extensively documented in the provided results, the principle is well-established with other nucleoside analogs. For example, HDAC inhibitors have been shown to enhance the anticancer effects of capecitabine, a prodrug of 5-FU, by increasing the expression of thymidine (B127349) phosphorylase, an enzyme involved in its activation. mdpi.com The combination of DNMT inhibitors and HDAC inhibitors can be highly synergistic in various cancer models. thno.org Such combinations can lead to the re-expression of silenced tumor suppressor genes, thereby potentially enhancing the apoptotic effects of DNA-damaging agents. d-nb.info
Unraveling the Mechanistic Basis of Combination Effects
Understanding the molecular underpinnings of synergistic or antagonistic interactions is paramount for the rational design of combination therapies. Key mechanisms that have been investigated include enhanced phosphorylation, modulation of drug efflux, and the circumvention of resistance pathways.
The phosphorylation of nucleoside analogs is a critical step for their activation. An enhancement of this process by a partner drug can lead to higher intracellular concentrations of the active triphosphate form, resulting in increased incorporation into DNA or more potent inhibition of target enzymes. The activity of thymidine kinase (TK) is a crucial factor in the phosphorylation of deoxyuridine analogs. nih.gov
Drug resistance is a major obstacle in chemotherapy. One common mechanism is the overexpression of the target enzyme, such as thymidylate synthase, which can be induced by treatment with inhibitors like FdUMP. unimore.it Combination strategies may aim to bypass such resistance mechanisms. For instance, using a second agent that targets a different node in the same pathway or a parallel survival pathway can be effective. The development of allosteric inhibitors that disrupt the dimeric structure of human thymidylate synthase represents a novel approach to overcome resistance. unimore.it
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